2-[N-(4-Methylphenyl)4-fluorobenzenesulfonamido]-N-[(pyridin-4-YL)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylphenyl)-N-[(pyridin-4-YL)methyl]acetamide , has the chemical formula C₉H₁₁NO with a molecular weight of approximately 149.19 g/mol . It falls under the class of acetamides and is commonly referred to by various synonyms, including p-Acetotoluidide , 4-Methylacetanilide , and N-Acetyl-p-toluidine .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common method includes the reaction of 4-methylacetanilide p-Acetotoluidide ) with an appropriate reagent. The specific synthetic route may vary, but it typically proceeds through acylation or amidation reactions.
Reaction Conditions:: The reaction conditions depend on the specific synthetic pathway chosen. a typical procedure might involve using an acylating agent (such as acetic anhydride) in the presence of a Lewis acid catalyst (such as aluminum chloride). The reaction occurs at an elevated temperature, followed by purification steps.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes, optimization of reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Reactivity:: This compound can undergo various chemical reactions, including:
Acylation: The amide group can react with acylating agents to form amides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., Friedel-Crafts acylation).
Reduction: Reduction of the carbonyl group can yield secondary amines.
Acylation: Acetic anhydride, Lewis acids (e.g., AlCl₃), elevated temperature.
Substitution: Alkylating agents (e.g., alkyl halides), Lewis acids.
Reduction: Reducing agents (e.g., lithium aluminum hydride).
Major Products:: The major products depend on the specific reaction. For acylation, the product is the desired acetamide. Substitution reactions yield substituted derivatives, while reduction leads to secondary amines.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicine: It may serve as a building block for drug development due to its structural features.
Chemistry: Researchers use it as a model compound for studying amide reactions.
Industry: It could be employed in the synthesis of other compounds or as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific use. It may interact with biological targets (e.g., enzymes, receptors) or modulate cellular pathways. Further studies are needed to elucidate its precise effects.
Vergleich Mit ähnlichen Verbindungen
While I don’t have information on directly similar compounds, researchers often compare it to related acetamides or sulfonamides. Its uniqueness lies in the combination of the methylphenyl group and the pyridine moiety.
Eigenschaften
Molekularformel |
C21H20FN3O3S |
---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C21H20FN3O3S/c1-16-2-6-19(7-3-16)25(29(27,28)20-8-4-18(22)5-9-20)15-21(26)24-14-17-10-12-23-13-11-17/h2-13H,14-15H2,1H3,(H,24,26) |
InChI-Schlüssel |
OTWOQJZKVOQYCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.